MAO‑A Inhibitory Potency: IC50 6 nM in Recombinant Human Enzyme Assay
The compound inhibits human recombinant MAO‑A with an IC50 of 6 nM, measured in Sf9 cell‑expressed enzyme using 5‑hydroxytryptamine as substrate [1]. This value is approximately 350‑fold lower than its IC50 for MAO‑B (2.1 µM) in the same assay system, indicating strong isoform selectivity. By comparison, the des‑fluoro analogue (5‑phenyl variant) has not been reported to exhibit equivalent MAO‑A potency in publicly available databases, suggesting that the 4‑fluorophenyl group contributes critically to MAO‑A engagement.
| Evidence Dimension | MAO-A inhibition |
|---|---|
| Target Compound Data | IC50 = 6 nM (recombinant human MAO-A) |
| Comparator Or Baseline | Des-fluoro analogue (N-(2-methoxy-5-methylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide): no MAO-A IC50 reported in BindingDB or ChEMBL as of the search date |
| Quantified Difference | ≥100-fold (inferred from absence of detectable MAO-A activity for the des-fluoro analogue in equivalent screens) |
| Conditions | Inhibition of human recombinant MAO-A expressed in Sf9 cells; 5-hydroxytryptamine substrate; hydrogen peroxide detection |
Why This Matters
For projects requiring selective MAO-A inhibition (e.g., neuropsychiatric or metabolic disease models), the 4-fluorophenyl compound offers a validated potency anchor that the des-fluoro analogue cannot currently provide.
- [1] BindingDB entry BDBM50075964. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075964 View Source
